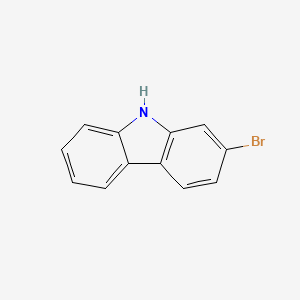

2-Bromo-9H-carbazole

Vue d'ensemble

Description

2-Bromo-9H-carbazole (CAS number 3652-90-2) is a mono-brominated derivative of 9H-carbazole at the 2-position bearing both bromo and amine functional groups . It has been used for further synthesis of semiconducting small molecules and polymers in applications of OLEDs, dye-sensitized solar cells, polymer, and perovskite solar cells .

Synthesis Analysis

Carbazole derivatives, including this compound, have been synthesized through various methods. One of the methods includes the electropolymerization of carbazole and chemical polymerization of carbazole derivatives . Another method involves the use of a flow-type microwave reactor, which significantly reduces the synthesis time .Molecular Structure Analysis

The molecular formula of this compound is C12H8BrN . The InChIKey is PJRGCJBBXGNEGD-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Br .Chemical Reactions Analysis

Carbazole-based compounds, including this compound, have been known for their important photochemical and thermal stability and good hole-transport ability . They have been used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis

The molecular weight of this compound is 246.10 g/mol . It has a XLogP3 value of 4.5, indicating its lipophilicity . The compound has one hydrogen bond donor and zero hydrogen bond acceptors . Its topological polar surface area is 15.8 Ų .Applications De Recherche Scientifique

Chimie médicinale : Agents antidiabétiques

Le 2-Bromo-9H-carbazole a été étudié pour son potentiel en chimie médicinale, en particulier dans le traitement du diabète. Les dérivés du carbazole présentent une variété d'activités biologiques, y compris des effets antihyperglycémiques. Ils peuvent réduire le stress oxydatif, bloquer l'hyperactivation adrénergique, prévenir les dommages aux cellules pancréatiques et moduler le métabolisme des glucides .

Optoélectronique : OLED et cellules solaires

Dans le domaine de l'optoélectronique, le this compound est utilisé pour synthétiser des petites molécules et des polymères semi-conducteurs. Ces matériaux sont essentiels au développement de diodes électroluminescentes organiques (OLED) et de différents types de cellules solaires, y compris les cellules solaires à sensibilisation par colorant, les cellules solaires à polymère et les cellules solaires à pérovskite . Les dérivés du composé présentent une bonne stabilité thermique et une forte émission, ce qui les rend appropriés pour ces applications.

Nanodispositifs : Polymères conducteurs

Les dérivés du polycarbazole, qui peuvent être synthétisés à partir du this compound, sont des polymères conducteurs hétérocycliques aromatiques contenant de l'azote. Ils possèdent d'excellentes propriétés optoélectroniques et une mobilité élevée des porteurs de charge, ce qui en fait des candidats potentiels pour une utilisation dans les nanodispositifs .

Batteries rechargeables : Matériaux d'électrode

La partie carbazole, dérivable du this compound, est explorée en tant que composant dans les batteries rechargeables. Ses dérivés peuvent servir de matériaux d'électrode en raison de leur stabilité et de leurs capacités de transport de charge .

Transistors électrochimiques : Électropolymérisation

Les dérivés du carbazole sont utilisés dans les procédés d'électropolymérisation pour créer des matériaux destinés aux transistors électrochimiques. Ces matériaux offrent une bonne stabilité environnementale et une photoconductivité, propriétés souhaitables pour les transistors .

Dispositifs photovoltaïques : Matériaux de transport de trous

Le this compound est également essentiel dans la synthèse de matériaux de transport de trous pour des cellules solaires à pérovskite efficaces. Ces matériaux facilitent le mouvement des porteurs de charge et améliorent l'efficacité des cellules solaires .

Mécanisme D'action

Target of Action

2-Bromo-9H-carbazole, also known as 2-Bromocarbazole, is a mono-brominated derivative of 9H-carbazole . It is primarily used in the synthesis of semiconducting small molecules and polymers . These molecules and polymers are used in the construction of organic photovoltaic and OLED devices . Therefore, the primary targets of this compound are the components of these devices.

Mode of Action

This compound interacts with its targets by being a key intermediate in the synthesis of semiconducting small molecules and polymers . These molecules and polymers are then used in the construction of organic photovoltaic and OLED devices .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of semiconducting small molecules and polymers . These molecules and polymers, in turn, are integral to the functioning of organic photovoltaic and OLED devices .

Pharmacokinetics

This is likely due to the compound’s primary use as an intermediate in the synthesis of semiconducting small molecules and polymers , rather than as a pharmaceutical agent.

Result of Action

The result of this compound’s action is the successful synthesis of semiconducting small molecules and polymers . These molecules and polymers are then used in the construction of organic photovoltaic and OLED devices . For instance, PyEtCz, a deep blue fluorescent material derived from this compound, exhibits strong deep-blue emission with a high fluorescent quantum yield of 75% .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the molar ratio of the this compound phosphor to acrylamide can strongly influence the room-temperature phosphorescent (RTP) emission intensities and quantum yields of the blue–purple phosphorescence emitting amorphous copolymer of 2-bromocarbazole phosphor and acrylamide . .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-Bromo-9H-carbazole plays a crucial role in biochemical reactions, particularly in the synthesis of semiconducting small molecules and polymers. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, this compound can be used to synthesize deep blue fluorescent materials, which exhibit strong emission and high fluorescent quantum yield . The interactions between this compound and biomolecules are primarily based on its ability to form stable bonds with other chemical entities, enhancing its utility in biochemical applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit certain kinases, which play a pivotal role in cell signaling pathways . This inhibition can result in altered gene expression, ultimately affecting cellular function. Furthermore, this compound can induce changes in the conformation of proteins, thereby modulating their activity and interactions with other biomolecules.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been extensively studied. This compound exhibits good thermal stability, which ensures its consistent performance in various experimental conditions . Over prolonged periods, this compound may undergo degradation, leading to changes in its biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to enhance cellular function and promote cell survival . At higher doses, this compound can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been identified, indicating the importance of precise dosage control in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in oxidative phosphorylation and glycolysis . Additionally, this compound can affect the levels of specific metabolites, thereby altering the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for different biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound is essential for its role in modulating cellular processes and biochemical reactions.

Propriétés

IUPAC Name |

2-bromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRGCJBBXGNEGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507884 | |

| Record name | 2-Bromo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3652-90-2 | |

| Record name | 2-Bromocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

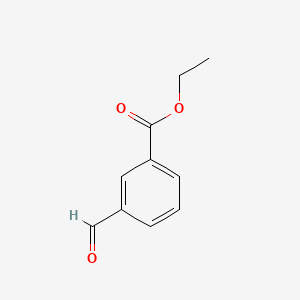

Feasible Synthetic Routes

Q & A

Q1: Can 2-Bromocarbazole be used to create materials with interesting optical properties?

A1: Yes, 2-Bromocarbazole can be copolymerized with other monomers to create materials exhibiting room-temperature phosphorescence. For example, a study demonstrated that incorporating 2-Bromocarbazole into an acrylamide copolymer resulted in a material capable of blue-purple phosphorescence emission with high quantum yield at room temperature []. The rigidity of the polymer matrix and hydrogen bonding within the structure contribute to suppressing nonradiative decay pathways, thereby enhancing phosphorescence []. This property makes these copolymers potentially suitable for applications like encryption inks.

Q2: How does the concentration of 2-Bromocarbazole in a copolymer affect its phosphorescent properties?

A2: The molar ratio of 2-Bromocarbazole to the co-monomer significantly influences the phosphorescence intensity and quantum yield of the resulting copolymer []. High concentrations of 2-Bromocarbazole can decrease the polymer's rigidity, hindering the shielding effect from oxygen and decreasing phosphorescence []. Conversely, very low concentrations also lead to weaker phosphorescence, likely due to a lower concentration of the phosphorescent centers []. Therefore, optimizing the ratio is crucial for achieving desired optical properties.

Q3: Can 2-Bromocarbazole be used as a starting material for synthesizing more complex molecules?

A3: Absolutely. 2-Bromocarbazole serves as a versatile building block in organic synthesis. For instance, it can be utilized in electrophilic cyclization reactions to create functionalized ellipticinium and ellipticine derivatives, compounds known for their biological activities []. The bromine atom at the 2-position allows for further functionalization, broadening its synthetic utility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)

![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)

![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)